molecular formula C36H69NO4 B12070590 (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

Cat. No.: B12070590
M. Wt: 579.9 g/mol
InChI Key: OGMXRWJJGUINGB-ZMRZAFNSSA-N
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Description

(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide typically involves multi-step organic reactions. One common method includes the use of fatty acid derivatives as starting materials. The process may involve the following steps:

    Hydroxylation: Introduction of hydroxyl groups to the fatty acid chain.

    Amidation: Formation of the amide bond through the reaction of the hydroxylated fatty acid with an amine.

    Isomerization: Ensuring the correct (E)-configuration of the double bonds through catalytic isomerization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the formulation of specialized materials and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity or interact with cellular receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide: shares structural similarities with other hydroxylated fatty acid amides.

    (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadec-9-enamide: Differing by the length of the carbon chain.

    (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydec-9-enamide: Differing by the position of the hydroxyl groups.

Uniqueness

The unique combination of hydroxyl groups and double bonds in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C36H69NO4

Molecular Weight

579.9 g/mol

IUPAC Name

(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide

InChI

InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17+,30-28+

InChI Key

OGMXRWJJGUINGB-ZMRZAFNSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)C(CCCCCC/C=C/CCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O

Origin of Product

United States

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